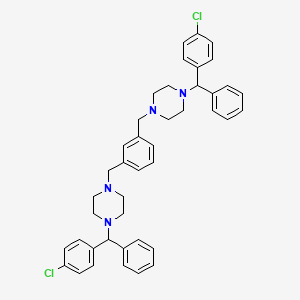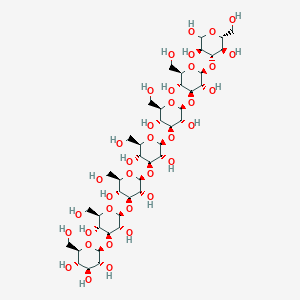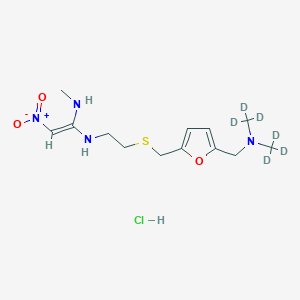
N6-Methyladenosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyladenosine-d3 is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of N6-methyladenosine, which is a prevalent modification found in various RNA molecules. This modification plays a crucial role in regulating RNA metabolism, including stability, splicing, and translation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-d3 involves the incorporation of deuterium atoms into the N6-methyladenosine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the methylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to verify the incorporation of deuterium and the overall integrity of the compound .
化学反応の分析
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, potentially converting it into a hydroxyl group.
Reduction: This can reverse oxidation, restoring the methyl group.
Substitution: The methyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated compounds .
科学的研究の応用
N6-Methyladenosine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experiments. Its applications include:
Chemistry: Used in studies of RNA modifications and interactions.
Biology: Helps in understanding RNA metabolism and gene expression regulation.
Medicine: Investigated for its role in cancer biology and potential therapeutic targets.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals .
作用機序
N6-Methyladenosine-d3 exerts its effects by mimicking the natural N6-methyladenosine modification in RNA. It interacts with specific proteins and enzymes involved in RNA metabolism, such as methyltransferases and demethylases. These interactions influence RNA stability, splicing, and translation, ultimately affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
N1-Methyladenosine: Another methylated adenosine derivative with distinct biological roles.
5-Methylcytidine: A methylated cytidine with similar applications in RNA research.
N6-Methyl-2’-deoxyadenosine: A DNA analog of N6-methyladenosine
Uniqueness
N6-Methyladenosine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy in experimental tracking and analysis. This makes it particularly valuable in studies requiring precise quantification and localization of RNA modifications .
特性
CAS番号 |
139896-43-8 |
|---|---|
分子式 |
C₁₁H₁₂D₃N₅O₄ |
分子量 |
284.29 |
同義語 |
6-Methyladenosine-d3; 6-Methylamino-9-β-D-ribofuranosylpurine-d3; 6-Methylaminopurine D-riboside-d3; 6-Methylaminopurine ribonucleoside-d3; 6-Methylaminopurine riboside-d3; 9-β-D-Ribofuranosyl-N6-methylaminopurine-d3; _x000B_N-Methyladenosine-d3; N6-Methyla |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






